4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione
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Overview
Description
4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione typically involves the reaction of 2-fluoroaniline with ethyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiadiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiadiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-2-fluorophenyl)methanamine
- 2-(4-Ethyl-2-fluorophenyl)ethan-1-amine
- (3-Ethyl-4-fluorophenyl)methanamine
Uniqueness
4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione is unique due to its thiadiazolidine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
89570-37-6 |
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Molecular Formula |
C10H9FN2O2S |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C10H9FN2O2S/c1-2-12-9(14)13(16-10(12)15)8-6-4-3-5-7(8)11/h3-6H,2H2,1H3 |
InChI Key |
RAPLGDJEJUSUEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(SC1=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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